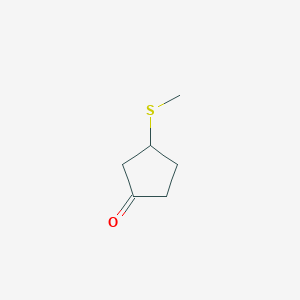
3-(Methylthio)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclopentanone is a cyclic ketone with the molecular formula C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da .
Molecular Structure Analysis
The structure of 3-Methylcyclopentanone consists of a five-membered ring with a carbonyl (C=O) group attached .Chemical Reactions Analysis
Although specific chemical reactions involving 3-Methylcyclopentanone are not detailed in the search results, cyclopentanone, a similar compound, is known to undergo a variety of chemical reactions, such as Baeyer-Villiger oxidation and conjugate addition .Physical And Chemical Properties Analysis
3-Methylcyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .Scientific Research Applications
Medicinal Chemistry and Plant Hormones
In medicinal chemistry, there is a notable interest in utilizing small molecules, including plant stress hormones. Jasmonic acid (JA) and its volatile methyl ester (MJ), collectively termed jasmonates, are examples of lipid-derived cyclopentanone compounds exclusively found in the plant kingdom. These compounds, related in structure to 3-(Methylthio)cyclopentanone, showcase the potential of cyclopentanone derivatives in medicinal applications. The review by Pirbalouti, Sajjadi, and Parang (2014) provides comprehensive insights into the synthesis, usage, and biological activities of JA and its derivatives, highlighting their potential as drugs and prodrugs. The detailed examination of properties in plants and the synthesis in recent patents underscore the relevance of cyclopentanone derivatives in developing new therapeutics in related fields, suggesting a promising direction for future research in drug and nutraceutical safety trials (Pirbalouti, Sajjadi, & Parang, 2014).
Environmental and Industrial Applications
The degradation of environmental contaminants through electrochemical oxidation is another application of cyclopentanone derivatives. Wang et al. (2019) investigated the electrochemical degradation of methylisothiazolinone, a commonly used biocide, using Ti/SnO2-Sb2O3/α, β-PbO2 electrode. The study highlights the impact of various factors on degradation efficiency and demonstrates the advantages of electrochemical degradation in terms of cost and environmental safety. The findings suggest that cyclopentanone derivatives can play a significant role in environmental remediation efforts, particularly in the treatment of wastewater containing hazardous compounds (Wang et al., 2019).
Synthesis and Chemical Reactions
Cyclopentanone derivatives are pivotal in synthetic chemistry, offering routes to functionalized cyclopentanones through regio- and stereoselective reactions. Masuya, Domon, Tanino, and Kuwajima (1998) developed a new synthetic method for functionalized cyclopentanones, utilizing a [3+2] cycloaddition reaction of a 1-(methylthio)-2-siloxyallyl cationic species with olefins. This method demonstrates the versatility of cyclopentanone derivatives in organic synthesis, enabling the preparation of complex molecules with high yield and selectivity. The ability to form sterically hindered regioisomers predominately in every case highlights the synthetic utility of 3-(Methylthio)cyclopentanone and related compounds in the development of new synthetic methodologies (Masuya, Domon, Tanino, & Kuwajima, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfanylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXDUCKJAPPFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)cyclopentanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

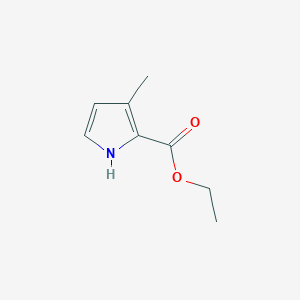
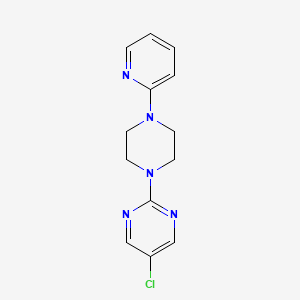
![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)
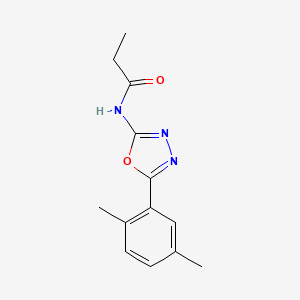
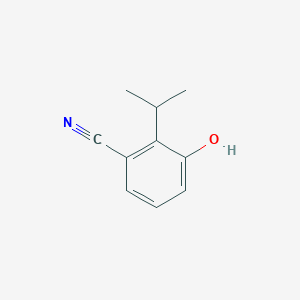
![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)
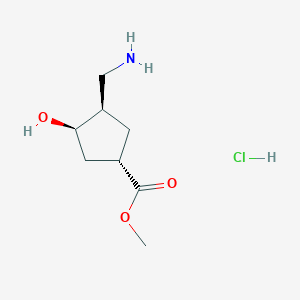
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2707332.png)
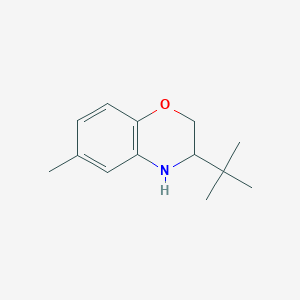
![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)
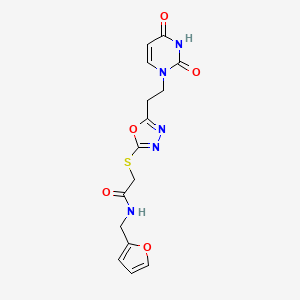
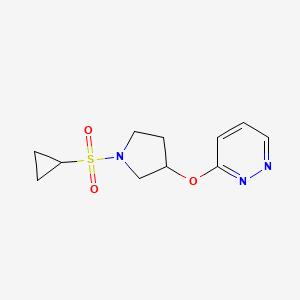
![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)